molecular formula C20H19N7O3S B2990335 N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide CAS No. 1798674-85-7

N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

货号: B2990335
CAS 编号: 1798674-85-7
分子量: 437.48
InChI 键: SUKKGULUYFLTQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-((3-(1-Methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide (: 1798674-85-7) is a synthetic organic compound with a molecular formula of C20H19N7O3S and a molecular weight of 437.48 g/mol. This chemical features a complex structure integrating quinoxaline, sulfonamide, and acetamide pharmacophores, making it a valuable building block in medicinal chemistry and pharmaceutical research. This compound belongs to a class of N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives that have been investigated for their potential as phosphatidylinositol 3-kinase (PI3K) inhibitors . The PI3K signaling pathway is a critical target in oncology research, and inhibitors of this pathway are studied for their potential to suppress tumor growth and proliferation. Furthermore, quinoxaline derivatives, in general, have demonstrated a broad spectrum of biological activities in recent scientific literature, including significant anticancer, antimicrobial, and anti-inflammatory properties . The structural motif of a 1-methyl-1H-pyrazole sulfonamide, as present in this molecule, is a recognized scaffold in the design of kinase inhibitors and other biologically active molecules . Researchers may utilize this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents. It is suited for in vitro studies, including assay development, high-throughput screening, and structure-activity relationship (SAR) analysis. Handling Note: This product is intended for research purposes only in a laboratory setting. It is not certified for diagnostic or therapeutic use in humans or animals. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

属性

IUPAC Name

N-[3-[[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3S/c1-13(28)22-14-6-5-7-15(10-14)23-19-20(25-18-9-4-3-8-17(18)24-19)26-31(29,30)16-11-21-27(2)12-16/h3-12H,1-2H3,(H,22,28)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKKGULUYFLTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide may also affect a wide range of biochemical pathways.

Action Environment

Similar compounds have been found to be beneficial for antifungal activity in the electrostatic region, suggesting that this compound may also be influenced by environmental factors.

生物活性

N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique molecular structure characterized by:

  • Quinoxaline moiety : A bicyclic structure known for its diverse biological activities.
  • Pyrazole sulfonamide : Contributes to its pharmacological properties and enhances interactions with biological targets.
  • Amino and acetamide groups : These functional groups are essential for the compound's solubility and binding affinity.

Preliminary studies suggest that this compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various signaling pathways related to cancer progression and other diseases. By inhibiting PI3K, the compound can potentially disrupt downstream signaling pathways that promote cell proliferation and survival.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Activity Type Description
Antitumor Inhibits cancer cell growth through various mechanisms, including apoptosis induction.
Antimicrobial Demonstrates activity against various pathogens, with some derivatives showing MIC values as low as 0.22 μg/mL .
Anti-inflammatory Potentially inhibits cyclooxygenase enzymes, which play a role in inflammatory pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the cytotoxic potential of pyrazole derivatives, including those related to this compound. Results indicated significant inhibition of cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 0.01 µM to 42.30 µM depending on the derivative tested .
  • Antimicrobial Efficacy :
    • In vitro antimicrobial evaluations showed that certain pyrazole derivatives exhibited excellent activities against pathogens like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial potential .
  • Inflammatory Response Modulation :
    • Research has shown that derivatives containing sulfonamide groups can inhibit cyclooxygenase (COX), suggesting that this compound may have therapeutic applications in treating conditions like rheumatoid arthritis.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Further Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.
  • Structural Modifications : Exploring derivatives that may enhance bioactivity or reduce toxicity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological profiles:

Compound Name Structural Variations Molecular Weight (g/mol) Biological Activity (IC₅₀/EC₅₀) Target/Application References
N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide 1-methyl-1H-pyrazole-4-sulfonamido, acetamide ~461.54* Not reported Hypothesized kinase inhibitor
N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide 4-chlorophenylsulfonamido ~481.97 38 ± 3 µM SARS-CoV-2 3CL protease
N-[4-({3-[(2-phenylethyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide 2-phenylethylamino, sulfamoyl 461.54 Not reported Anticancer (c-Met kinase)
N-[4-({3-[(3,4-dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide 3,4-dimethylbenzene-sulfonamido 461.54 Not reported Database reference compound
5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione Pyrrole-pyrimidine hybrid 434.45 19 ± 3 µM SARS-CoV-2 3CL protease

*Estimated based on structural similarity to .

Key Observations:

Sulfonamide Substituents :

  • The 1-methyl-1H-pyrazole-4-sulfonamido group in the target compound may offer improved metabolic stability compared to 4-chlorophenyl or 3,4-dimethylbenzene analogs, as pyrazole rings resist oxidative degradation .
  • The 4-chlorophenyl analog (IC₅₀ = 38 µM) demonstrates that electron-withdrawing groups enhance protease inhibition, likely via hydrophobic interactions .

Acetamide Position: Acetamide at the phenyl para position (e.g., in N-[4-({3-[(2-phenylethyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide) is associated with c-Met kinase inhibition, suggesting that para-substitution optimizes binding to ATP pockets .

Quinoxaline Core Modifications: Replacement of quinoxaline with pyridazinone or pyrrolo-pyrimidine (e.g., in and ) alters solubility and target selectivity.

Pharmacological and Computational Predictions

  • ADME Properties : The pyrazole ring enhances solubility (logP ~2.5 predicted) compared to bulkier aryl-sulfonamides (logP ~3.8 for 4-chlorophenyl analog).
  • Docking Studies : Molecular modeling (, ) suggests that the 1-methylpyrazole group stabilizes kinase inactive conformations via hydrogen bonding with conserved residues (e.g., Lys111 in c-Met).

常见问题

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Answer :
  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler).
  • Proteomics : SILAC-based assays to identify unintended protein interactions.
  • Structural tweaks : Introduce bulkier substituents (e.g., tert-butyl) to reduce kinase promiscuity .

Data Contradiction Analysis

Q. Why do some studies report high solubility while others note precipitation in aqueous buffers?

  • Answer : Discrepancies arise from:
  • Polymorphism : Crystalline vs. amorphous forms (characterize via XRD).
  • Buffer composition : Use 0.5% Tween-80 to stabilize suspensions.
  • pH adjustment : Solubility increases at pH <5 due to protonation of the quinoxaline nitrogen .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。